![molecular formula C24H25N7O2 B2617285 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 920348-55-6](/img/structure/B2617285.png)

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

カタログ番号 B2617285

CAS番号:

920348-55-6

分子量: 443.511

InChIキー: FQRBBLMDJUQYCI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

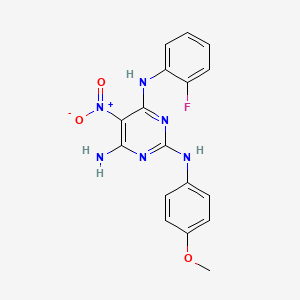

The compound contains several functional groups, including a benzyl group, a triazolopyrimidine ring, a piperazine ring, and a methoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazolopyrimidine ring, possibly through a cyclization reaction, followed by the attachment of the benzyl, piperazine, and methoxyphenyl groups .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring is a heterocyclic ring containing nitrogen atoms, which could contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the triazolopyrimidine ring and the other functional groups. The benzyl group could undergo reactions typical of aromatic compounds, while the piperazine ring could participate in reactions involving nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar triazolopyrimidine ring and the nonpolar benzyl group could impact the compound’s solubility .科学的研究の応用

- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of this compound to develop novel antimalarial drugs. By targeting essential enzymes or pathways in the Plasmodium parasite, these derivatives aim to inhibit parasite growth and prevent malaria transmission .

- Compounds containing the 4(3H)-quinazolinone core have shown promise as antitumor agents. Researchers have studied their effects on cancer cell lines, evaluating their cytotoxicity and potential to inhibit tumor growth. These compounds may interfere with cell division, induce apoptosis, or modulate signaling pathways involved in cancer progression .

- Some derivatives of 4(3H)-quinazolinone exhibit anticonvulsant activity. These compounds have been investigated for their ability to reduce seizure activity in animal models. Understanding their mechanisms of action could lead to the development of new antiepileptic drugs .

- The 4(3H)-quinazolinone scaffold has also been explored for its antifungal properties. Researchers have synthesized derivatives and assessed their efficacy against fungal pathogens. These compounds may disrupt fungal cell membranes, inhibit enzymes, or interfere with essential metabolic processes .

- The compound’s structural features make it an interesting candidate for antimicrobial research. Scientists have investigated its activity against bacteria, including both Gram-positive and Gram-negative strains. By understanding its mode of action, researchers aim to develop effective antibacterial agents .

- Inflammation plays a crucial role in various diseases. Some derivatives of 4(3H)-quinazolinone have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways, suppress cytokine production, or inhibit inflammatory enzymes. Further studies are needed to explore their therapeutic potential .

Antimalarial Activity

Antitumor Potential

Anticonvulsant Properties

Fungicidal Applications

Antimicrobial Effects

Anti-Inflammatory Potential

将来の方向性

特性

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-33-20-9-7-18(8-10-20)15-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)16-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRBBLMDJUQYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

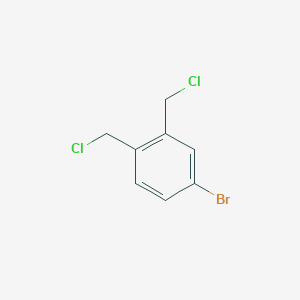

4-Bromo-1,2-bis(chloromethyl)benzene

934011-79-7

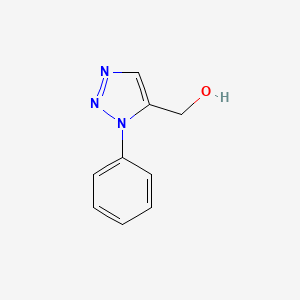

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol

103755-51-7

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)

amino]acetic acid](/img/structure/B2617218.png)

![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B2617220.png)

![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)

![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)

![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)